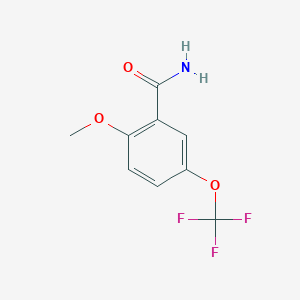

2-Methoxy-5-(trifluoromethoxy)benzamide

Description

Historical Context and Evolution of Benzamide (B126) Chemistry in Academic Research

The study of benzamides dates back to the 19th century, with early research focusing on the fundamental synthesis and reactivity of the parent compound, benzamide. wikipedia.org Traditional methods for amide synthesis, such as the reaction of carboxylic acids with amines, laid the groundwork for more advanced techniques. numberanalytics.com Over the years, the field has evolved significantly, with the development of numerous methods for amide bond formation, including the use of acid chlorides, anhydrides, and various coupling reagents. fishersci.co.uk This evolution has been driven by the need for more efficient, selective, and environmentally friendly synthetic routes. The realization that the benzamide scaffold is a "privileged structure" – a molecular framework capable of binding to multiple biological targets – has further fueled research into its derivatives. ontosight.ai Today, the synthesis and application of substituted benzamides remain an active area of academic and industrial research, with a continuous stream of new derivatives being developed and evaluated for a wide range of applications. ijsrst.com

Strategic Importance of Fluorinated Benzamides in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, has become a pivotal strategy in modern drug discovery and materials science. numberanalytics.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. nih.govacs.org

Overview of Research Paradigms Applied to Complex Chemical Structures

The elucidation and characterization of complex chemical structures like 2-Methoxy-5-(trifluoromethoxy)benzamide rely on a combination of sophisticated experimental and computational techniques. A multi-faceted approach is typically employed to unambiguously determine the structure, purity, and properties of a newly synthesized compound.

Spectroscopic methods are fundamental to this process. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.

For crystalline solids, X-ray crystallography offers the most definitive three-dimensional structural information.

In addition to these experimental techniques, computational chemistry plays an increasingly important role. numberanalytics.com Molecular modeling and quantum chemical calculations can predict molecular structures, spectroscopic data, and various physicochemical properties, providing valuable insights that complement experimental findings.

Chemical Identity and Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886499-98-5 |

| Molecular Formula | C9H8F3NO3 |

| Molecular Weight | 235.16 g/mol |

Table 1: Chemical Identification of this compound

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data for this compound are not widely available in the public domain. General synthetic strategies for substituted benzamides typically involve the coupling of a corresponding benzoic acid or its activated derivative (such as an acyl chloride) with an amine source.

Physicochemical Properties

Experimentally determined physicochemical properties for this compound, such as melting point, boiling point, and solubility, are not extensively documented in publicly accessible literature. However, some properties can be predicted using computational models.

| Property | Predicted Value |

| Boiling Point | 256.1 ± 40.0 °C |

| Density | 1.363 ± 0.06 g/cm³ |

| pKa | 14.99 ± 0.50 |

Table 2: Predicted Physicochemical Properties of this compound

Structural Analysis and Conformational Studies

Specific structural analyses, such as X-ray crystallographic data or detailed conformational studies for this compound, have not been reported in the available scientific literature. However, the structure of fluorinated benzamides can be influenced by the presence of the fluorine atoms, which can affect crystal packing and intermolecular interactions. acs.org

Chemical Reactivity and Stability

Reactivity Profile and Potential Chemical Transformations

The reactivity of this compound can be inferred from the functional groups present in its structure. The amide group can undergo hydrolysis under acidic or basic conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the methoxy (B1213986) and trifluoromethoxy groups directing the position of substitution. The trifluoromethoxy group is generally stable but can undergo cleavage under harsh conditions. nih.gov

Degradation Pathways and Stability Studies

Specific degradation pathways and formal stability studies for this compound are not documented in the literature. Generally, the stability of such a compound would be influenced by factors such as pH, temperature, and exposure to light.

Biological and Toxicological Profile

Pharmacological Profile

There is no publicly available information regarding the pharmacological profile of this compound. Pharmacological screening would be necessary to determine its biological activity and potential therapeutic applications. ijsrst.com

Toxicological Profile

The toxicological properties of this compound have not been reported. In vitro and in vivo toxicological studies would be required to assess its safety profile. illinois.edu

Applications in Chemical Research

Applications in Medicinal Chemistry

While there are no specific documented applications of this compound in medicinal chemistry, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorinated methoxy group makes it an interesting scaffold for the development of novel therapeutic agents, given the known benefits of fluorine in drug design. nih.govnih.gov

Applications in Materials Science

There is no information available in the scientific literature regarding the application of this compound in materials science. However, fluorinated organic compounds are sometimes used in the development of polymers and other advanced materials. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFROOBZEJXCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Trifluoromethoxy Benzamide and Analogues

Synthetic Routes for 2-Methoxy-5-(trifluoromethoxy)benzamide

The primary route to this compound hinges on the formation of its corresponding carboxylic acid precursor, followed by an amidation reaction.

Precursor Selection and Preparation

The key precursor for the synthesis of this compound is 2-methoxy-5-(trifluoromethoxy)benzoic acid . This precursor can be synthesized from commercially available starting materials such as 4-(trifluoromethoxy)phenol. A plausible synthetic route involves the methylation of the phenolic hydroxyl group to yield 1-methoxy-4-(trifluoromethoxy)benzene. Subsequent ortho-lithiation followed by carboxylation with carbon dioxide would introduce the carboxylic acid group at the desired position.

Alternatively, commercially available 2-methoxy-5-(trifluoromethoxy)benzoic acid serves as a direct starting material, streamlining the synthetic process. The selection of the precursor often depends on the desired scale of the synthesis and the availability of starting materials.

Table 1: Key Precursors and Starting Materials

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Methoxy-5-(trifluoromethoxy)benzoic acid | 191604-88-3 | C₉H₇F₃O₄ | Direct precursor to the target benzamide (B126) |

| 4-(Trifluoromethoxy)phenol | 711-42-2 | C₇H₅F₃O₂ | Starting material for precursor synthesis |

| 1-Methoxy-4-(trifluoromethoxy)benzene | 711-43-3 | C₈H₇F₃O₂ | Intermediate in precursor synthesis |

Amidation Reactions and Coupling Strategies

The conversion of 2-methoxy-5-(trifluoromethoxy)benzoic acid to the corresponding benzamide can be achieved through several amidation strategies. A common and effective method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

One of the most straightforward methods is the conversion of the benzoic acid to its acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxy-5-(trifluoromethoxy)benzoyl chloride is then reacted with aqueous or gaseous ammonia to yield the desired benzamide.

Alternatively, direct amidation can be accomplished using a variety of coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Boronic acid-based catalysts have also been shown to be effective for the direct amidation of benzoic acids.

Reaction Conditions and Optimization Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents.

For the acyl chloride route, the reaction with thionyl chloride is typically performed in an inert solvent like dichloromethane (DCM) or toluene at reflux temperature. The subsequent reaction with ammonia is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.

In direct amidation reactions using coupling agents, aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed. The reaction temperature is typically maintained at room temperature to prevent the decomposition of the coupling agents and minimize side product formation. The optimization of these parameters is often presented in tabular format in research literature, showcasing the impact of different conditions on the reaction outcome.

Table 2: Illustrative Optimization of Amidation Reaction Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂/NH₃ | - | DCM | 0 - rt | 4 | 85 |

| 2 | EDC/HOBt | DIPEA | DMF | rt | 12 | 78 |

| 3 | DCC/HOBt | Et₃N | CH₂Cl₂ | rt | 12 | 75 |

| 4 | Boronic Acid Catalyst | - | Toluene | 110 | 24 | 65 |

Note: The data in this table is illustrative and represents typical conditions and yields for benzamide synthesis.

Derivatization Strategies for this compound Analogues

To explore the structure-activity relationships of this chemical scaffold, various derivatization strategies can be employed to modify the core structure and its substituents.

Modification of the Benzamide Core

The benzamide core offers several positions for modification. The amide nitrogen can be functionalized through N-alkylation or N-arylation reactions. For instance, N-substituted analogues can be prepared by reacting 2-methoxy-5-(trifluoromethoxy)benzoyl chloride with primary or secondary amines instead of ammonia.

Furthermore, the aromatic ring of the benzamide can undergo electrophilic aromatic substitution reactions. The directing effects of the methoxy (B1213986) (ortho-, para-directing) and the trifluoromethoxy and amide groups (meta-directing) will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

Introduction and Functionalization of Methoxy and Trifluoromethoxy Groups

The methoxy and trifluoromethoxy groups themselves can be subjects of functionalization, although the trifluoromethoxy group is generally more stable and less reactive.

The methoxy group can be cleaved to the corresponding phenol using reagents like boron tribromide (BBr₃). The resulting phenol can then be used as a handle for further functionalization, such as etherification with various alkyl or aryl halides.

The trifluoromethoxy group is highly stable towards many chemical transformations. However, under specific and often harsh conditions, it can undergo reactions. Nucleophilic aromatic substitution to displace the trifluoromethoxy group is generally difficult due to the strong carbon-oxygen bond. Electrophilic substitution on the aromatic ring is influenced by the deactivating nature of the trifluoromethoxy group.

Incorporation of Diverse Heterocyclic and Aromatic Moieties

The synthesis of analogues of this compound featuring diverse heterocyclic and aromatic moieties can be achieved through several established synthetic strategies. A primary method involves the amide coupling of the parent carboxylic acid, 2-methoxy-5-(trifluoromethoxy)benzoic acid, with a wide array of heterocyclic or aromatic amines. This reaction is typically facilitated by standard peptide coupling reagents.

Another powerful approach for generating structural diversity is through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination allow for the formation of C-N bonds, enabling the coupling of the benzamide core with various aryl or heteroaryl halides. Conversely, C-H activation strategies can be employed to directly functionalize the aromatic ring of the benzamide, coupling it with different heterocyclic partners. nih.gov These reactions provide access to a broad range of analogues that would be difficult to synthesize through traditional methods.

For instance, the reaction of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives can lead to the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) heterocycles. researchgate.net Similarly, 5-aminopyrazole derivatives can be synthesized and subsequently fused with other rings to create complex heterocyclic systems attached to a benzamide framework. acs.org These methods highlight the versatility of the benzamide scaffold in preparing a library of structurally diverse compounds.

Asymmetric Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound is crucial for applications where stereochemistry is a key determinant of activity. Asymmetric synthesis can introduce chirality, most notably axial chirality, which arises from restricted rotation around a C-N or C-C bond.

One prominent strategy is the use of bifunctional organocatalysts. These catalysts, often containing both a (thio)urea and a tertiary amine group, can cooperatively activate both the nucleophile and the electrophile in a spatially defined manner, enabling enantioselective reactions such as aromatic bromination to construct axially chiral benzamides. nih.govnih.gov

Another approach involves the use of chiral auxiliaries or chiral metal complexes. For example, enantiotopic lithiation of a prochiral arene chromium complex of a benzamide, using a chiral lithium amide base, followed by quenching with an electrophile, can produce axially chiral benzamides with high optical purity. acs.orgacs.org The chromium complex can later be removed to yield the metal-free chiral product. acs.orgacs.org These methods are part of a growing field focused on the controlled synthesis of non-biaryl atropisomers, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Advanced Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of this compound and its synthesized analogues rely on a suite of advanced spectroscopic techniques. Each method provides unique structural information, and together they allow for a comprehensive analysis of the molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic protons would appear as a set of multiplets (doublets and a doublet of doublets) in the range of δ 7.0-8.0 ppm. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.9 ppm. The amide (-CONH₂) protons are typically broad singlets that can appear over a wide chemical shift range (δ 5.5-8.5 ppm) and may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would appear between δ 110-160 ppm. The carbon of the trifluoromethoxy group (-OCF₃) is characteristically observed as a quartet around δ 121 ppm due to coupling with the three fluorine atoms (¹JCF). The methoxy carbon signal would be found around δ 56 ppm.

¹⁹F NMR: Fluorine NMR is essential for characterizing fluorinated compounds. The trifluoromethoxy group (-OCF₃) in this compound would exhibit a single sharp signal. The chemical shift of the -OCF₃ group is sensitive to its electronic environment but is typically found in the range of δ -56 to -60 ppm relative to CFCl₃. nih.gov This technique is highly sensitive and can easily confirm the presence and purity of the fluorinated moiety. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | m |

| ¹H | Amide (NH₂) | 5.5 - 8.5 | br s |

| ¹H | Methoxy (OCH₃) | ~3.9 | s |

| ¹³C | Carbonyl (C=O) | 165 - 170 | s |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | m |

| ¹³C | Trifluoromethoxy (OCF₃) | ~121 | q, ¹JCF ≈ 257 Hz |

| ¹³C | Methoxy (OCH₃) | ~56 | s |

| ¹⁹F | Trifluoromethoxy (OCF₃) | -56 to -60 | s |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₉H₈F₃NO₃), the calculated exact mass of the molecular ion [M]⁺ is 235.0456. HRMS analysis, often using techniques like electrospray ionization (ESI), would aim to detect this ion or its protonated adduct [M+H]⁺ (exact mass 236.0534). nih.gov The experimentally determined mass must match the calculated value within a narrow tolerance (e.g., ±5 ppm) to confirm the molecular formula. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. For benzamides, common fragmentation pathways include the loss of the amide group (-NH₂) or cleavage of the aryl-carbonyl bond, leading to fragment ions that can further corroborate the proposed structure. researchgate.netnist.govmassbank.eu

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. wikipedia.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The strong C=O stretching vibration (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs near 1600-1640 cm⁻¹. Additionally, C-O stretching for the ether and C-F stretching vibrations for the trifluoromethoxy group would be present in the fingerprint region (typically 1300-1000 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. wikipedia.org The spectrum would be dominated by signals from the aromatic ring vibrations (e.g., ring breathing mode around 1000 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹). researchgate.netaip.org While the C=O and C-F bonds are also Raman active, the aromatic signals are often most prominent and useful for confirming the integrity of the benzene (B151609) core. tandfonline.comacs.org

Table 2: Characteristic Vibrational Spectroscopy Frequencies

| Vibrational Mode | Functional Group | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide (NH₂) | FT-IR | 3400 - 3100 (two bands) |

| C=O Stretch (Amide I) | Amide (C=O) | FT-IR | 1650 - 1680 |

| N-H Bend (Amide II) | Amide (NH₂) | FT-IR | 1600 - 1640 |

| Aromatic C=C Stretch | Benzene Ring | FT-IR / Raman | 1450 - 1600 |

| C-O Stretch | Ether / Methoxy | FT-IR | 1200 - 1275 (asymmetric) |

| C-F Stretch | Trifluoromethoxy | FT-IR | 1100 - 1250 (strong, broad) |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands in the ultraviolet region, characteristic of substituted benzene derivatives. The primary absorptions arise from π → π* transitions within the aromatic ring and the carbonyl group. Typically, substituted benzamides exhibit two main absorption bands: a strong band around 200-230 nm (E-band) and a weaker, more structured band around 260-290 nm (B-band). reddit.comreddit.comnist.govacs.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the aromatic ring.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, GC-MS)

The confirmation of purity and chemical identity for newly synthesized compounds like this compound and its analogues is critically dependent on the application of robust analytical chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these purposes, offering high resolution and sensitivity for the separation and identification of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, a category into which many benzamide derivatives fall. For compounds such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by the methoxy, trifluoromethoxy, and benzamide functional groups, will dictate its retention behavior. A typical mobile phase would consist of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components in a sample mixture, from polar impurities to the less polar main compound.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the benzamide structure provides strong chromophores. The selection of an appropriate detection wavelength is crucial for sensitivity and is typically determined by analyzing the UV spectrum of the pure compound to find the wavelength of maximum absorbance (λmax). For benzamide derivatives, this is often in the range of 220-280 nm. The purity of the sample is then determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area of all detected components.

While specific HPLC parameters for this compound are not widely published in scientific literature, a general method can be extrapolated from the analysis of similar structures. For instance, the analysis of other benzamide derivatives often utilizes a C18 column with a mobile phase gradient of acetonitrile and water, sometimes with the addition of a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Benzamide

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a novel benzamide derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For some benzamide derivatives, GC-MS can be a suitable method for both purity determination and identity confirmation. The sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used for this class of compounds.

As the separated components elute from the column, they enter the mass spectrometer, which serves as the detector. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern is highly specific and can be used to confirm the identity of the compound by comparing it to known fragmentation patterns of similar structures or by interpreting the fragmentation to deduce the structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the amide group (-NH2), the methoxy group (-OCH3), and potentially cleavage of the trifluoromethoxy group (-OCF3) or the entire trifluoromethoxyphenyl moiety.

Derivatization may sometimes be necessary for benzamides to increase their volatility and thermal stability for GC-MS analysis, although this is not always required.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (predicted) | Identity of Fragment |

| 235 | [M]+ (Molecular Ion) |

| 219 | [M-NH2]+ |

| 204 | [M-OCH3]+ |

| 176 | [M-CONH2 - H]+ |

| 151 | [C7H4O2F3]+ |

| 123 | [C7H4OF]+ |

This table is predictive and based on common fragmentation patterns of aromatic amides and ethers.

Structure Activity Relationship Sar Studies of 2 Methoxy 5 Trifluoromethoxy Benzamide and Its Analogues

Elucidation of Essential Pharmacophoric Features within the Benzamide (B126) Scaffold

The benzamide moiety itself contains fundamental pharmacophoric features that are critical for molecular recognition. Benzamides are a class of organic compounds that have been extensively studied for their therapeutic potential in a variety of diseases. ontosight.ai The core scaffold consists of a benzene (B151609) ring attached to an amide group (-CONH2). This arrangement provides a rigid platform for the precise spatial orientation of functional groups.

Key pharmacophoric features include:

The Amide Group: The amide linkage is a crucial interaction point, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are often essential for anchoring the ligand within the binding site of a target protein.

The Aromatic Ring: The phenyl ring serves as a hydrophobic core that can engage in van der Waals, hydrophobic, and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket.

Substitution Vectors: The positions on the benzene ring (ortho, meta, para) provide vectors for introducing various substituents. The nature and position of these substituents fine-tune the molecule's electronic properties, steric profile, and lipophilicity, ultimately dictating its biological potency and selectivity. nih.gov

The versatility of the benzamide scaffold allows for extensive structural modifications to optimize interactions with specific biological targets, making it a recurring motif in drug discovery. rroij.com

Role of the Methoxy (B1213986) Group in Modulating Biological Interactions

The methoxy group (-OCH₃) at the 2-position (ortho) of the benzamide ring plays a significant role in modulating the molecule's conformational and binding properties. Its placement can have several effects:

Conformational Restriction: An ortho-methoxy group can influence the orientation of the amide group relative to the plane of the benzene ring. This steric influence can lock the molecule into a specific, biologically active conformation, which may lead to higher binding affinity by reducing the entropic penalty of binding. In a study of 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, the amide plane was found to be oriented at a significant angle relative to the 2-methoxy-benzene ring. nih.gov

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the target protein that can enhance binding affinity.

Electronic Influence: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate cation-π or π-π interactions. However, its effect on biological activity can be complex; in some series, the presence of a methoxy group does not significantly affect activity against certain targets. acs.org

Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially blocking sites of oxidative metabolism on the aromatic ring.

Studies on various benzimidazole-derived carboxamides have shown that the type and number of substituents, including methoxy and hydroxy groups, on the phenyl ring strongly impact biological activity. mdpi.com For instance, a derivative with 2-hydroxy-4-methoxy substitution showed selective antiproliferative activity against the MCF-7 cell line. mdpi.com

Impact of the Trifluoromethoxy Group on Molecular Recognition and Activity Profiles

The trifluoromethoxy group (-OCF₃) is an increasingly important substituent in medicinal chemistry due to its unique combination of properties that can significantly enhance a molecule's drug-like characteristics. mdpi.comresearchgate.net It is considered one of the most lipophilic substituents, a property that can improve membrane permeability and in vivo transport. mdpi.comresearchgate.net

The introduction of a trifluoromethoxy group can profoundly affect the conformational preferences of the molecule. The steric bulk of the -OCF₃ group, which is larger than a methyl group, can create specific rotational barriers, influencing the orientation of the phenyl ring relative to the rest of the molecule. mdpi.com This conformational constraint can be advantageous if it pre-organizes the ligand into the optimal geometry for binding to its target. researchgate.net The gauche conformation in some fluorinated compounds can be attributed to electrostatic interactions, including charge-dipole forces. researchgate.net

The trifluoromethoxy group exerts a powerful influence on the electronic nature of the benzamide scaffold.

Strong Electron-Withdrawing Effect: Due to the high electronegativity of the fluorine atoms, the -OCF₃ group is a strong electron-withdrawing substituent. researchgate.net This property significantly lowers the electron density of the aromatic ring, which can alter its binding interactions. This electronic modulation can strengthen hydrogen bonds and electrostatic interactions with biological targets. mdpi.com

Modulation of pKa: The electron-withdrawing nature of the group can lower the pKa of nearby acidic or basic centers, which can be critical for ionization state and interaction at physiological pH.

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule (Hansch π value of +1.04). researchgate.net This enhancement can facilitate passage through biological membranes and improve pharmacokinetic properties. mdpi.comresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This often leads to improved metabolic stability and a longer biological half-life.

Multipolar Interactions: The fluorine atoms in the -OCF₃ group can participate in favorable multipolar interactions with electron-deficient atoms, such as the carbonyl carbons of a protein backbone, which can substantially contribute to binding affinity. nih.gov

The combination of these effects makes the trifluoromethoxy group a valuable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. mdpi.comresearchgate.net

Positional Effects of Substituents on Biological Potency and Selectivity

The specific placement of the methoxy and trifluoromethoxy groups at the 2- and 5-positions, respectively, is critical. Altering the substitution pattern would likely lead to significant changes in biological activity.

Ortho (2-position) Methoxy Group: As discussed, this group can enforce a specific torsion angle on the amide bond. Moving it to the meta or para position would remove this steric constraint, potentially allowing for more conformational flexibility but losing the pre-organization for binding, which could decrease potency.

Meta (5-position) Trifluoromethoxy Group: The electronic influence of this group is transmitted across the aromatic system. Moving it to the ortho or para position would alter the distribution of electron density on the ring and its interaction with the amide functionality. For example, a para-OCF₃ group would exert a stronger resonance effect. In a series of 2-phenoxybenzamides with antiplasmodial activity, a para-substituted analogue showed the highest activity and selectivity, while the corresponding meta-substituted derivative possessed only moderate activity. mdpi.com

SAR studies on various benzamide series consistently show that the position of substituents has a profound effect on potency. nih.gov In a series of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, a suitable substitution at the para-position of a terminal phenyl ring was found to be crucial for high activity. nih.gov

SAR Insights from Diverse Substituted Benzamide Derivative Series

Broader SAR studies on various classes of benzamide derivatives provide valuable context for understanding the potential of 2-Methoxy-5-(trifluoromethoxy)benzamide analogues. Systematic modifications are often explored to map the chemical space around the core scaffold.

For example, in the development of Mycobacterium tuberculosis QcrB inhibitors, SAR studies on a benzamide core revealed several key insights. acs.org It was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position, whereas smaller, electron-rich substitutions were most active. acs.org Furthermore, secondary amides proved more potent than primary amides, indicating that the N-H donor interaction might be less critical than the steric fit of the N-substituent for that specific target. acs.org

In another study on TRPV1 antagonists, a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogues were investigated. nih.gov The analysis showed that branched or cyclic alkylthio derivatives at the 2-position generally exhibited better antagonism than straight-chain analogues, highlighting the importance of the steric and conformational properties of substituents on the benzamide ring. nih.gov

The following table, adapted from research on antiplasmodial 2-phenoxybenzamides, illustrates how modifications to the anilino portion (the group attached to the amide nitrogen) and the benzamide C-ring can dramatically affect activity and cytotoxicity.

| Compound | Benzamide C-Ring Substituent (Position 3) | Anilino Ring Substituent (Position 4) | Antiplasmodial Activity (PfNF54 IC₅₀, µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Analogue A | -H | -N-Boc-piperazinyl | 1.222 | 124.0 | 151.4 |

| Analogue B | -CF₃ | -H | 9.325 | 202.5 | 21.7 |

| Analogue C | -CF₃ | -N-Boc-piperazinyl | 0.2690 | 124.0 | 461.0 |

| Analogue D | -CF₃ | -NH₂ | 21.28 | 129.4 | 6.1 |

Data adapted from studies on 2-(4-fluorophenoxy)-N-(phenyl)benzamide derivatives. mdpi.com The table demonstrates that the combination of a trifluoromethyl group on the benzamide ring and a bulky piperazinyl group on the anilino ring (Analogue C) leads to a dramatic increase in potency and selectivity compared to analogues lacking one or both of these features.

These examples underscore a central principle of SAR: the biological activity of a compound is not merely the sum of its parts, but rather a complex outcome of the interplay between steric, electronic, and hydrophobic properties of its constituent functional groups, arranged in a specific three-dimensional geometry.

Analysis of Benzamide Derivatives with Sulfonamide Moieties

The introduction of a sulfonamide group to the benzamide scaffold can significantly impact its physicochemical properties and biological activity. While direct SAR studies on this compound analogues bearing a sulfonamide moiety are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related 2-sulfonamidebenzamides and compounds with similar substitution patterns.

Research on a series of 2-sulfonamidebenzamides as allosteric modulators of MrgX1 has revealed a steep and flat SAR profile, a common feature in the discovery of allosteric modulators. acs.org In these studies, modifications to the benzamide core, including the introduction of pyridine (B92270) moieties or altering the substitution pattern, generally led to a loss of activity. acs.org This suggests that the arrangement of the primary amide and the sulfonamide on the central phenyl ring is critical for biological function.

Further SAR exploration on the phenyl rings of the 2-sulfonamidebenzamide scaffold indicated that while larger modifications were not well-tolerated, the introduction of smaller groups like methyl or halogens could modulate activity. acs.org For instance, fluoro-substitution on the N-phenyl ring demonstrated position-dependent effects on potency. nih.gov

In a related context, the compound 2-methoxy-5-(trifluoromethyl)benzenesulfonamide, which shares the core substitution pattern of the target molecule but lacks the amide group, is a known structural component of the antiviral drug letermovir. In this scaffold, the trifluoromethyl group is recognized for enhancing metabolic stability and lipophilicity, while the sulfonamide moiety is crucial for hydrogen bonding and target engagement. These characteristics underscore the potential of the 2-methoxy-5-(trifluoromethoxy)phenylsulfonamide scaffold in drug design.

Based on these related studies, a hypothetical SAR for this compound analogues with sulfonamide moieties can be proposed. It is likely that the nature and position of the sulfonamide group, as well as the substituents on any appended rings, would significantly influence the biological activity.

Table 1: Inferred Structure-Activity Relationships of Benzamide Sulfonamide Analogues

| Structural Modification | Observed/Inferred Effect on Activity | Reference |

|---|---|---|

| Alteration of benzamide core | Generally leads to inactive compounds. | acs.org |

| Substitution on N-phenyl ring | Small groups (methyl, halogens) are tolerated and can modulate potency. | acs.orgnih.gov |

| Fluoro-substitution on N-phenyl ring | Positional-dependent effects on activity. | nih.gov |

| Trifluoromethyl group | Enhances metabolic stability and lipophilicity. |

Structure-Activity Profiles of Benzamides with Heterocyclic Rings (e.g., pyrazines, thiadiazoles)

The incorporation of heterocyclic rings into the benzamide scaffold is a common strategy to explore new chemical space and modulate pharmacological properties. Studies on benzamide derivatives featuring pyrazine (B50134) and thiadiazole rings offer insights into the SAR of these classes of compounds.

A study focused on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives highlighted the potential of this scaffold in developing agents with antibacterial and anticancer activities. Although this series lacks the 2-methoxy substituent, it provides valuable information regarding the trifluoromethoxybenzamide core linked to a pyrazine moiety. The study demonstrated that substitutions on the pyrazine ring could influence the biological activity, with certain derivatives showing notable efficacy against pathogenic bacteria and lung cancer cell lines.

In the realm of benzamides linked to a 1,3,4-thiadiazole (B1197879) ring, research has shown that the substitution pattern on the benzamide and the phenyl ring attached to the thiadiazole plays a critical role in determining fungicidal activity. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study revealed that the electrostatic field has a significant impact on the activity. Specifically, the introduction of an electron-donating group at the 4-position of the benzamide ring and electron-withdrawing groups at the 2- and 6-positions of the phenyl ring on the thiadiazole was found to be advantageous for enhancing fungicidal potency.

Table 2: Structure-Activity Profiles of Benzamides with Heterocyclic Rings

| Heterocyclic Ring | Key SAR Findings | Reference |

|---|---|---|

| Pyrazine | Substitutions on the pyrazine ring of a trifluoromethoxybenzamide scaffold influence antibacterial and anticancer activity. |

Investigation of Biological Activities in Vitro and Preclinical Mechanistic Studies

Antimicrobial Activities

Antitubercular Activity against Mycobacterium tuberculosis

The direct antitubercular activity of 2-Methoxy-5-(trifluoromethoxy)benzamide against Mycobacterium tuberculosis (Mtb) has not been extensively reported in publicly available scientific literature. However, the broader class of benzamide (B126) and trifluoromethoxy-containing compounds has been a subject of investigation for the development of new antitubercular agents.

For instance, research into bicyclic nitroimidazoles, a class of potent antitubercular agents, has included analogues bearing a p-trifluoromethoxybenzyl ether side chain. One such compound, PA-824, has shown significant activity against both aerobic and anaerobic Mtb. nih.gov Studies on derivatives of PA-824 have explored how structural modifications, including changes to the stereochemistry, affect their antitubercular potency. These studies have demonstrated that while certain modifications can alter the compound's conformation, the antitubercular activity, as measured by the minimum inhibitory concentration (MIC), can remain potent, with MIC values in the range of 0.2–0.4 μM. nih.gov

Furthermore, other research has focused on different scaffolds incorporating benzamide moieties. For example, a series of thiophene (B33073) 2-pentafluoro benzamide derivatives were designed and synthesized as potential inhibitors of the polyketide synthase 13 (Pks13) in Mtb, an enzyme essential for mycolic acid biosynthesis. jmpas.com In these studies, specific derivatives demonstrated notable antitubercular activity, highlighting the potential of the benzamide scaffold in targeting essential mycobacterial pathways. jmpas.com While these findings are promising for the benzamide class of compounds, specific MIC data for this compound against M. tuberculosis are not currently available.

| Compound Class/Analogue | Target Organism | Reported Activity (MIC) |

|---|---|---|

| 7-(S)-methyl-PA-824 (a nitroimidazole with a trifluoromethoxybenzyl ether moiety) | Mycobacterium tuberculosis | 0.2–0.4 μM |

| 7-(R)-methyl-PA-824 (a nitroimidazole with a trifluoromethoxybenzyl ether moiety) | Mycobacterium tuberculosis | 0.2 μM |

Enzymatic Inhibition Studies

The following sections detail the enzymatic inhibition profile of this compound and related compounds across various enzyme classes.

There is currently no specific data available from in vitro or preclinical mechanistic studies detailing the succinate (B1194679) dehydrogenase (SDH) inhibition potency of this compound. SDH, also known as complex II of the mitochondrial respiratory chain, is a well-established target for fungicides. acs.orgnih.gov The class of SDH inhibitors (SDHIs) includes various carboxamide fungicides. nih.gov While the benzamide scaffold is a feature of some bioactive molecules, specific enzymatic inhibition data for this compound on SDH has not been reported.

Direct evidence from kinase panel screening or specific assays on the inhibitory activity of this compound against platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ) is not available in the current body of scientific literature. However, the benzamide scaffold is a known feature in the design of various protein kinase inhibitors.

While direct studies on this compound as a Programmed Death-Ligand 1 (PD-L1) inhibitor have not been specifically reported, the benzamide scaffold is a key structural feature in a novel class of small-molecule inhibitors targeting the PD-1/PD-L1 interaction. The blockade of this immune checkpoint is a significant strategy in cancer immunotherapy.

In the design of these small-molecule inhibitors, the rigid amide linker of the benzamide structure is considered to be of geometric importance. It is thought that the amide group can form hydrogen bonds with key residues in the PD-L1 protein, such as Ala121, contributing to a stable complex. This interaction is believed to be crucial for the inhibitory activity of these compounds.

One study detailed the design and synthesis of a series of novel benzamide derivatives as antagonists of the PD-1/PD-L1 pathway. The most potent compound identified in this series exhibited an IC₅₀ of 16.17 nM, which was more potent than a reference inhibitor, BMS202. This compound was also shown to activate the antitumor immunity of T cells.

The general structure-activity relationship (SAR) of these benzamide-based PD-L1 inhibitors suggests that the benzamide core serves as a valuable scaffold for developing potent inhibitors of the PD-1/PD-L1 interaction.

| Compound Class | Target | Key Findings |

|---|---|---|

| Novel Benzamide Derivatives | PD-1/PD-L1 Interaction | A lead compound demonstrated an IC₅₀ of 16.17 nM and activated T-cell antitumor immunity. |

Receptor-Mediated Biological Responses of Related Benzamide Analogues

The following section explores the biological responses mediated by benzamide analogues at specific receptor sites.

A number of benzamide derivatives have been identified as agonists of the 5-HT₄ receptor, a subtype of serotonin (B10506) receptor. This receptor is involved in various physiological processes, and its modulation by benzamide analogues has been a subject of significant research.

Substituted benzamides, such as cisapride (B12094) and zacopride (B1682363), have been shown to stimulate corticosteroid production in frog adrenocortical cells, an effect that is mediated by the activation of a 5-HT₄ receptor subtype positively coupled to adenylate cyclase. In these studies, zacopride was found to be the most potent among the tested benzamide derivatives.

The pharmacological profile of these benzamide derivatives as 5-HT₄ agonists has been further characterized in neuronal cells. The rank order of potency for stimulating cAMP formation was determined to be: cisapride > BRL 24924 > 5-HT > zacopride > BRL 20627 > metoclopramide. This indicates that certain benzamide structures can be more potent agonists at the 5-HT₄ receptor than serotonin itself.

Furthermore, azaadamantane benzamides have been developed as potent 5-HT₄ agonists and 5-HT₃ antagonists. One such compound, SC-54750, has demonstrated efficacy in preclinical models of gastroparesis, highlighting the therapeutic potential of this class of benzamide derivatives.

| Benzamide Analogue | Receptor Target | Observed Biological Response |

|---|---|---|

| Zacopride | 5-HT₄ Receptor | Stimulation of corticosteroid production. |

| Cisapride | 5-HT₄ Receptor | Stimulation of cAMP formation in neuronal cells. |

| SC-54750 (Azaadamantane benzamide) | 5-HT₄ Receptor (agonist) and 5-HT₃ Receptor (antagonist) | Gastrointestinal prokinetic effects in preclinical models. |

Dopamine (B1211576) Receptor Antagonism (e.g., D2 receptor antagonism)

The benzamide scaffold is a well-established pharmacophore for dopamine D2 receptor antagonists. Quantitative structure-activity relationship (QSAR) studies on a series of 6-methoxybenzamides have shed light on the structural requirements for potent D2 receptor binding. nih.gov Research indicates that the substitution pattern on the aromatic ring significantly influences the affinity for the D2 receptor. nih.gov

A key finding from these studies is the beneficial effect of a methoxy (B1213986) substituent at the 5-position of the benzamide ring for high in vitro activity, specifically the inhibition of [3H]spiperone binding. nih.gov This suggests that the 2-methoxy group in the title compound, while not identical to the 6-methoxy position in the studied series, contributes to a substitution pattern that is generally favorable for D2 receptor antagonism. The presence of oxygenated substituents on the benzamide ring is a recurring motif in potent D2 antagonists. nih.gov

Table 1: Dopamine D2 Receptor Antagonism of Related Benzamide Compounds This table is interactive. You can sort and filter the data.

| Compound | Aromatic Substituents | Side Chain | In Vitro Activity |

|---|---|---|---|

| Remoxipride | 2,6-dimethoxy | (S)-(-)-N-(1-ethyl-2-pyrrolidinylmethyl) | Dopamine D2 antagonist |

| Raclopride | 3,5-dichloro-6-methoxy | (S)-(-)-N-(1-ethyl-2-pyrrolidinylmethyl) | Selective D2 antagonist |

| Eticlopride | 3-chloro-6-methoxy-5-ethyl | (S)-(-)-N-(1-ethyl-2-pyrrolidinylmethyl) | High affinity D2 antagonist |

| FLB 457 | 3-bromo-5,6-dimethoxy | N-((1-ethyl-2-pyrrolidinyl)methyl) | Potent and selective D2 antagonist |

| NCQ 298 | 3-iodo-5,6-dimethoxy | N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl) | High affinity D2 antagonist |

Neurokinin-1 (NK₁) Receptor Antagonism

The neurokinin-1 (NK₁) receptor, the primary receptor for the neuropeptide Substance P, is another potential target for compounds bearing a benzamide scaffold. NK₁ receptor antagonists have therapeutic applications in preventing nausea and vomiting, particularly that induced by chemotherapy. nih.govmdpi.com The design of non-peptide NK₁ receptor antagonists often incorporates a bis-aromatic motif, which can be satisfied by a substituted benzamide structure. nih.gov

Studies on the development of NK₁ receptor antagonists have explored various chemical scaffolds, including those derived from conformationally constrained amino acids. In this context, the derivatization of these scaffolds with 3',5'-bis(trifluoromethyl)benzylamides has resulted in compounds with moderate to good NK₁ receptor antagonist activity. nih.gov This highlights the tolerance of the NK₁ receptor for bulky, electron-withdrawing groups on the benzylamide portion of the molecule. The trifluoromethoxy group at the 5-position of this compound, being a lipophilic and electron-withdrawing substituent, aligns with the characteristics of substituents found in some NK₁ receptor antagonists.

The general structure of many NK₁ antagonists involves an aromatic ring system linked to a central scaffold. The benzamide moiety can serve as this aromatic component, contributing to the necessary interactions within the receptor binding pocket. While direct evidence for the NK₁ receptor activity of this compound is lacking, the established role of substituted benzylamides in potent NK₁ receptor antagonists suggests this as a plausible area of biological activity. nih.gov

Mechanistic Studies and Molecular Interactions

Identification and Characterization of Biological Targets

Specific biological targets for 2-Methoxy-5-(trifluoromethoxy)benzamide have not been definitively identified in published research. The benzamide (B126) scaffold, however, is a versatile pharmacophore known to interact with a wide array of biological targets. The nature and position of the substituents on the phenyl ring are critical in determining this specificity.

Based on studies of structurally related compounds, potential target classes for this molecule could include:

G-Protein Coupled Receptors (GPCRs): Various substituted benzamides are known to be high-affinity ligands for receptors such as the dopamine (B1211576) D2 receptor. nih.gov

Enzymes: Benzamide derivatives have been developed as inhibitors for several enzymes. For example, compounds with similar structural motifs have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling, and histone deacetylases (HDACs), which are involved in gene expression regulation. nih.gov

E3 Ligase Components: More recently, benzamide-type structures have been explored as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is central to the field of targeted protein degradation. nih.gov

The specific proteins that this compound binds to would need to be confirmed through experimental assays such as thermal shift assays, affinity chromatography, and radioligand binding studies.

| Target Class | Example Target | Potential Effect | Reference Analog Class |

|---|---|---|---|

| GPCRs | Dopamine D2 Receptor | Neuromodulation | Fluoroalkyl-substituted Benzamides nih.gov |

| Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B) | Metabolic Regulation | 2-Ethoxy-benzamide Derivatives nih.gov |

| E3 Ligase Machinery | Cereblon (CRBN) | Targeted Protein Degradation | Fluorinated Benzamide Derivatives nih.gov |

Molecular Basis of Ligand-Receptor Interactions

The interaction between this compound and a biological target would be governed by a combination of non-covalent forces, dictated by the molecule's chemical structure.

The benzamide moiety is a classic hydrogen bond participant. The amide group contains a primary amine (-NH2) that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that serves as a strong hydrogen bond acceptor. Furthermore, the oxygen atom of the 2-methoxy group can also act as a hydrogen bond acceptor. These features allow the molecule to form specific, directional interactions with amino acid residues such as serine, threonine, asparagine, or glutamine within a protein's binding pocket.

The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid side chains like valine, leucine, isoleucine, and phenylalanine. The trifluoromethoxy (-OCF3) group at the 5-position is strongly lipophilic, a property known to enhance hydrophobic interactions within a binding site and improve a compound's ability to cross cellular membranes. evitachem.com

The aromatic phenyl ring of the benzamide core is capable of engaging in π-stacking interactions. This can occur with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in the target protein. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the ligand-receptor complex.

| Interaction Type | Functional Group Responsible | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide (-NH2) | Aspartate, Glutamate, Serine, Threonine (backbone carbonyls) |

| Hydrogen Bond Acceptor | Carbonyl (-C=O), Methoxy (B1213986) (-OCH3) | Asparagine, Glutamine, Serine, Threonine, Arginine, Lysine |

| Hydrophobic Interactions | Phenyl Ring, Trifluoromethoxy (-OCF3) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Methionine |

| π-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Intracellular Signaling Pathway Perturbation

Without an identified biological target, specifying which intracellular signaling pathways are perturbed by this compound is purely speculative. However, if the compound were to interact with one of the potential target classes, it could lead to significant downstream effects.

For instance:

Inhibition of PTP1B: If the compound acts as a PTP1B inhibitor, it would prevent the dephosphorylation of the insulin receptor. This would lead to an enhancement and prolongation of the insulin signaling cascade, involving pathways like the PI3K/Akt and MAPK pathways, ultimately promoting glucose uptake. nih.gov

Dopamine D2 Receptor Antagonism: Should it bind to the D2 receptor, it could modulate adenylyl cyclase activity and affect downstream pathways involving cyclic AMP (cAMP) and Protein Kinase A (PKA), which are crucial for neuronal signaling.

Engagement of Cereblon: Interaction with CRBN could induce the degradation of specific cellular proteins, thereby ablating entire signaling pathways that depend on those proteins. nih.gov

Characterizing these effects would require cellular assays, such as Western blotting to measure protein phosphorylation, reporter gene assays to assess transcription factor activity, and measurements of second messengers like cAMP or intracellular calcium.

Cellular and Subcellular Distribution Studies

There is no available data on the cellular uptake and subcellular distribution of this compound. The physicochemical properties of the molecule suggest it is likely to be cell-permeable. The trifluoromethoxy group significantly increases lipophilicity, which generally facilitates passive diffusion across the lipid bilayers of the cell membrane. evitachem.com

Once inside the cell, its distribution would depend on its affinity for various organelles and macromolecules. Techniques such as fluorescence microscopy (using a fluorescently tagged derivative of the compound) or subcellular fractionation followed by mass spectrometry would be required to determine its precise localization, for example, whether it accumulates in the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum. This localization would provide critical clues about its biological targets and mechanism of action.

Proposed Mechanisms of Biological Action

While specific mechanistic studies on this compound are not extensively available in the current scientific literature, its structural features permit the formulation of plausible hypotheses regarding its biological activity. These potential mechanisms, centered on proton shuttling and the perturbation of iron homeostasis, are predicated on the known chemical properties of its constituent functional groups.

Proton Shuttling

The benzamide moiety of the compound presents a potential basis for a proton shuttling mechanism. The acidity of the amide proton (N-H) is a critical factor in this proposed action. The electronic properties of the substituents on the aromatic ring significantly influence this acidity.

The 2-methoxy group (-OCH3) is generally considered an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. stackexchange.comlibretexts.orglibretexts.org This effect would tend to increase electron density on the amide nitrogen, potentially making the N-H bond less acidic. However, the methoxy group also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. stackexchange.com

Conversely, the 5-trifluoromethoxy group (-OCF3) is a potent electron-withdrawing group. mdpi.comnih.gov The strong inductive effect of the three fluorine atoms dominates, pulling electron density away from the aromatic ring and, consequently, from the benzamide functional group. nih.govvaia.comreddit.com This electron-withdrawing effect would be expected to increase the acidity of the amide proton, making it more readily available for transfer.

A proposed proton shuttling mechanism could, therefore, involve the deprotonation and subsequent reprotonation of the amide nitrogen. The ability of the molecule to act as a proton carrier could facilitate various biological processes, potentially disrupting proton gradients across cellular membranes or participating in enzyme-catalyzed reactions that involve proton transfer. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group would create a nuanced electronic environment that finely tunes the pKa of the amide proton, a key determinant in its capacity as a proton shuttle. It is important to note that amides can act as both acids and bases. quora.com

| Functional Group | Position | Electronic Effect | Influence on N-H Acidity |

| Methoxy (-OCH3) | 2 | Resonance: Electron-donating; Inductive: Electron-withdrawing | Net effect likely decreases acidity |

| Trifluoromethoxy (-OCF3) | 5 | Strongly electron-withdrawing (inductive) | Increases acidity |

Fe-Homeostasis Perturbation

The potential for this compound to interfere with iron homeostasis likely stems from its ability to act as a chelating agent for iron ions. Iron chelation therapy is a known strategy for managing iron overload. nih.gov Effective iron chelators typically possess multiple coordinating atoms that can bind to the iron ion, forming a stable complex that can be excreted from the body.

In the case of this compound, the carbonyl oxygen of the amide group and the oxygen of the 2-methoxy group are suitably positioned to potentially form a bidentate chelation site for a metal ion like iron (Fe²⁺ or Fe³⁺). The formation of a five-membered ring through coordination with these two oxygen atoms could lead to a stable complex.

The electronic effects of the ring substituents would also play a role in the chelation potential. The electron-donating nature of the methoxy group could enhance the electron density on the coordinating oxygen atom, potentially strengthening its interaction with a cationic iron center. While the trifluoromethoxy group is electron-withdrawing from the ring as a whole, its direct impact on the chelation site is less straightforward without detailed molecular modeling.

By chelating intracellular iron, this compound could disrupt normal iron-dependent cellular processes. Iron is essential for numerous enzymatic reactions and cellular functions, and its sequestration would lead to a state of functional iron deficiency, thereby perturbing cellular iron homeostasis. It is worth noting that derivatives of benzoic acid have been explored as iron-chelating agents. nih.gov

| Potential Coordinating Atoms | Resulting Chelate Structure |

| Carbonyl Oxygen (C=O) | Formation of a 5-membered ring with the iron ion |

| Methoxy Oxygen (-OCH3) |

It must be emphasized that these proposed mechanisms are hypothetical and based on the chemical structure of this compound. Further experimental validation through detailed biochemical and biophysical studies is necessary to elucidate the precise molecular mechanisms underlying its biological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the electronic structure and chemical behavior of molecules at the atomic level. For a molecule like 2-Methoxy-5-(trifluoromethoxy)benzamide, these calculations would provide invaluable insights into its geometry, reactivity, and bonding characteristics. However, specific published data from these analyses for the target compound are currently unavailable. The following sections outline the standard theoretical approaches that would be used in such an investigation.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of a molecule in its ground state. This analysis would calculate key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. While DFT studies have been conducted on various benzamide (B126) derivatives, data tables containing these specific geometric parameters for this compound are absent from current literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. A comprehensive FMO analysis for this compound would identify the distribution of these orbitals and quantify the energy gap, but specific values and orbital diagrams for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. For this compound, an MEP analysis would highlight the negative potential around the oxygen and fluorine atoms and positive potential near the amide hydrogens, guiding predictions of its non-covalent interactions. However, a specific, published MEP map for this molecule is not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, such as hyperconjugation and charge delocalization. It quantifies the stabilization energy associated with these interactions, offering insight into the molecule's stability. An NBO analysis of this compound would clarify the interactions between the lone pairs of oxygen and nitrogen atoms with adjacent antibonding orbitals, but the results of such a study are not found in the existing literature.

Topological Analyses (ELF, LOL) for Electron Localization and Bonding Character

Topological analyses, including the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), are used to visualize and quantify the nature of chemical bonds and electron pairing. These methods provide a detailed description of covalent bonds, lone pairs, and delocalized electrons. While these analyses would offer a sophisticated understanding of the bonding in this compound, no studies containing ELF or LOL maps and associated data for this compound have been published.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics, are used to study the behavior of molecules over time. These simulations can provide insights into conformational changes, interactions with solvents, and binding to biological targets. Such studies are particularly common in drug discovery and materials science. Despite the potential applications for understanding the dynamic behavior and interaction profiles of this compound, no specific molecular modeling or simulation studies for this compound are available in the scientific literature.

In Silico Prediction of Relevant Molecular Descriptors

In silico tools can rapidly calculate molecular properties, known as descriptors, that are critical for predicting a compound's pharmacokinetic profile, such as its absorption and distribution.

| Molecular Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Membrane Permeability |

| Hydrogen Bond Donor Count | 1 | Interaction Profiling |

| Hydrogen Bond Acceptor Count | 3 | Interaction Profiling |

| Rotatable Bond Count | 3 | Conformational Flexibility |

| Note: Values are calculated based on the chemical structure of this compound. |

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org It is a key predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. researchgate.netijpbs.com Molecules with a TPSA greater than 140 Ų are generally considered poor at permeating cell membranes. wikipedia.org

The calculated TPSA for this compound is approximately 52.32 Ų. This relatively low value suggests good potential for oral bioavailability and cell membrane permeability. Furthermore, a TPSA value below 90 Ų is often required for molecules to penetrate the blood-brain barrier, indicating that this compound may have the potential to act on targets within the central nervous system. wikipedia.org

Hydrogen bonds are crucial for molecular recognition and the binding of a drug to its target. chemrxiv.orgnih.gov The number of hydrogen bond donors (typically N-H or O-H groups) and acceptors (typically nitrogen or oxygen atoms) in a molecule dictates its potential to form these interactions.

This compound has one hydrogen bond donor (the N-H of the amide group) and three hydrogen bond acceptors (the carbonyl oxygen, the methoxy (B1213986) oxygen, and the trifluoromethoxy oxygen). This profile provides the molecule with the capability to form specific, directional interactions within a protein's binding site, contributing to its binding affinity and selectivity.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A molecule with high flexibility can adapt its shape to fit into a binding site, but excessive flexibility can come with an entropic penalty upon binding, which can decrease affinity. Generally, compounds with ten or fewer rotatable bonds are considered more likely to have good oral bioavailability.

This compound has three rotatable bonds : the C-C bond connecting the amide group to the ring, the C-O bond of the methoxy group, and the C-O bond of the trifluoromethoxy group. This low number suggests a relatively rigid structure, which can be advantageous for binding affinity as there is less conformational entropy lost upon binding to a target.

Conclusion and Future Research Directions

Synthesis and Optimization of 2-Methoxy-5-(trifluoromethoxy)benzamide and its Analogues

While the synthesis of various benzamides is well-established, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for this compound and a diverse library of its analogues. nih.govnih.gov Current methods for synthesizing related fluorinated benzamides often involve multi-step processes that may include fluorination, cyanation, hydrolysis, and amidation. google.com

Future synthetic strategies could explore late-stage fluorination techniques, which allow for the introduction of fluorine or fluorine-containing moieties at a later point in the synthetic sequence. researchgate.net This approach is particularly advantageous for creating a diverse range of analogues for SAR studies without needing to develop a unique synthetic pathway for each compound. Furthermore, the optimization of reaction conditions, such as solvent, temperature, and catalysts, is crucial for improving yields and reducing the formation of byproducts. semanticscholar.orgnih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could also significantly streamline the production of these compounds. nih.gov

Table 1: Potential Synthetic Optimization Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Late-Stage Fluorination | Introduction of fluorine or trifluoromethoxy group in the final steps of synthesis. | Rapid generation of diverse analogues for SAR studies. researchgate.net |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved control over reaction parameters, enhanced safety, and potential for higher yields. |

| Catalyst Development | Investigating novel catalysts for key steps like amidation or C-O coupling. | Increased reaction efficiency, milder reaction conditions, and improved selectivity. pharmtech.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent waste, time, and cost. nih.gov |

Comprehensive Understanding of SAR and Mechanistic Insights

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. Future research should involve the systematic modification of the benzamide (B126) scaffold to probe the influence of different functional groups on activity. acs.orgnih.govmdpi.com Key areas for modification include the methoxy (B1213986) and trifluoromethoxy groups, the amide linkage, and the aromatic ring.

Table 2: Proposed Analogues for SAR Studies

| Modification Site | Proposed Analogue | Rationale |

|---|---|---|

| Methoxy Group | 2-Ethoxy-5-(trifluoromethoxy)benzamide | Evaluate the effect of a larger alkoxy group on steric hindrance and lipophilicity. |

| Trifluoromethoxy Group | 2-Methoxy-5-(pentafluorosulfanyl)benzamide | Compare the effects of different electron-withdrawing fluorinated groups. nih.gov |

| Amide Linkage | N-Methyl-2-methoxy-5-(trifluoromethoxy)benzamide | Investigate the importance of the N-H bond for hydrogen bonding interactions. |

| Aromatic Ring | 3-Fluoro-2-methoxy-5-(trifluoromethoxy)benzamide | Probe the electronic effects of additional substituents on the phenyl ring. |

Integration of Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process. nih.gov Computational methods, such as molecular docking and quantum chemistry calculations, can be used to predict the binding modes of this compound and its analogues with their biological targets. nih.gov These predictions can then be used to prioritize the synthesis of compounds that are most likely to exhibit high activity.

Density Functional Theory (DFT) modeling can be employed to understand the electronic properties of these molecules and how they relate to their biological activity. tandfonline.com For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the reactivity and stability of the compounds. emerginginvestigators.org Experimental techniques, such as X-ray crystallography and NMR spectroscopy, can then be used to validate the computational predictions and provide detailed structural information. nih.gov This iterative cycle of computational prediction and experimental validation is a powerful strategy for rational drug design.

Emerging Applications and Challenges in Fluorinated Benzamide Research